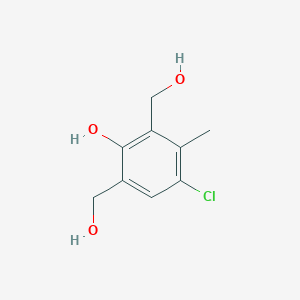
Copper--ytterbium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper–ytterbium (1/1) is a compound that combines copper and ytterbium in a 1:1 ratio Ytterbium is a rare earth element, part of the lanthanide series, known for its unique electronic properties Copper, on the other hand, is a well-known transition metal with excellent electrical and thermal conductivity
準備方法
Synthetic Routes and Reaction Conditions: Copper–ytterbium (1/1) can be synthesized through various methods, including solid-state reactions and metallurgical processes. One common method involves the direct reaction of copper and ytterbium metals at high temperatures in an inert atmosphere to prevent oxidation. The reaction is typically carried out in a vacuum or under an inert gas such as argon.
Industrial Production Methods: In industrial settings, the production of copper–ytterbium (1/1) may involve more sophisticated techniques such as arc melting or induction melting. These methods ensure a homogeneous mixture of the two metals and can be scaled up for large-scale production. The resulting alloy is then cooled and processed into the desired form.
化学反応の分析
Types of Reactions: Copper–ytterbium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with oxygen to form oxides of copper and ytterbium. It can also participate in redox reactions where copper and ytterbium change their oxidation states.
Common Reagents and Conditions:
Oxidation: Reacts with oxygen at elevated temperatures to form copper oxide and ytterbium oxide.
Reduction: Can be reduced using hydrogen or other reducing agents to revert to the metallic state.
Substitution: Reacts with halogens to form halides of copper and ytterbium.
Major Products:
Oxides: Copper oxide (CuO) and ytterbium oxide (Yb2O3).
Halides: Copper halides (CuX) and ytterbium halides (YbX3), where X can be fluorine, chlorine, bromine, or iodine.
科学的研究の応用
Copper–ytterbium (1/1) has several applications in scientific research due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of specialized alloys and materials with enhanced electrical and thermal conductivity.
作用機序
The mechanism by which copper–ytterbium (1/1) exerts its effects is primarily through its electronic properties. Copper’s high electrical conductivity combined with ytterbium’s unique electronic configuration allows for efficient electron transfer processes. This makes the compound an effective catalyst in various reactions. Additionally, the compound’s ability to form stable complexes with other molecules enhances its utility in biological and medical applications.
類似化合物との比較
Copper–yttrium (1/1): Another compound combining copper with a rare earth element, yttrium. It shares some properties with copper–ytterbium (1/1) but differs in its electronic and magnetic characteristics.
Copper–lanthanum (1/1): Combines copper with lanthanum, another lanthanide. This compound is known for its catalytic properties but has different stability and reactivity compared to copper–ytterbium (1/1).
Uniqueness: Copper–ytterbium (1/1) stands out due to the specific electronic properties of ytterbium, which can exist in multiple oxidation states. This allows for more versatile applications in catalysis and electronic materials. Additionally, the compound’s stability and ability to form various complexes make it a valuable material in scientific research and industrial applications.
特性
CAS番号 |
12659-21-1 |
|---|---|
分子式 |
CuYb |
分子量 |
236.59 g/mol |
IUPAC名 |
copper;ytterbium |
InChI |
InChI=1S/Cu.Yb |
InChIキー |
GFAHANIWTVRKHX-UHFFFAOYSA-N |
正規SMILES |
[Cu].[Yb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)

![(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane](/img/structure/B14712894.png)
![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)


![1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]](/img/structure/B14712926.png)
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)

